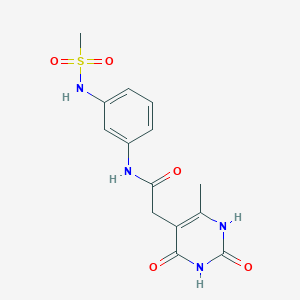

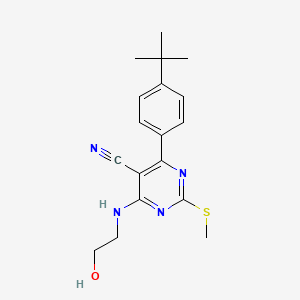

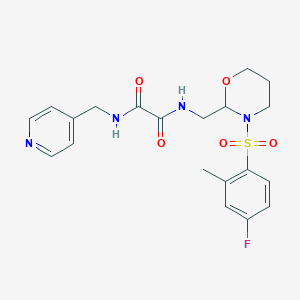

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate” belong to a class of organic compounds known as chromenes . Chromenes are aromatic compounds that contain a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic addition, or condensation . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions of chromenes can be quite diverse, depending on the specific substituents present on the molecule . They might undergo reactions like oxidation, reduction, or various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by factors like its molecular structure, polarity, and the types of functional groups present . These properties can be analyzed using various techniques like spectroscopy, chromatography, or crystallography .Scientific Research Applications

Synthesis of Thiazolidin-4-ones and Chromen Derivatives

One area of application involves the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds are synthesized through a series of reactions starting from a chromen-acetic acid methyl ester, leading to Schiff’s bases and ultimately to N-(2-aryl-4-oxothiazolidin-3-yl) derivatives. These synthesized compounds are of interest due to their potential antibacterial activities, demonstrating the role of chromen derivatives in developing new antimicrobial agents (Čačić et al., 2009).

Investigation into Chromen-Phosphonate Reactions

Another study explored the reaction of chromen-phosphonates with amines, highlighting the formation of cyclic phosphonic analogs. This research provides insights into the chemical behavior of chromen derivatives when reacted with different nucleophiles, expanding the understanding of their reactivity and potential applications in synthesizing novel compounds (Budzisz Elż & Pastuszko Slawomir, 1999).

Development of Antimicrobial Agents

Further research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showed significant potential in the synthesis of new compounds with antibacterial and antifungal properties. These studies contribute to the discovery of new therapeutic agents, leveraging the structural basis of chromen derivatives for enhanced biological activity (Čačić et al., 2006).

Triphenylphosphine Catalysis

The catalytic role of triphenylphosphine in synthesizing chromen derivatives has also been documented. This process involves the reaction of triphenylphosphine with various compounds to produce chromen derivatives, demonstrating the utility of this catalyst in facilitating the synthesis of potentially bioactive molecules (Yavari et al., 2003).

Coumarin-based Compounds Synthesis

Microwave-assisted synthesis has been used to rapidly produce coumarin-based compounds with potential antibacterial and anti-inflammatory activities. This method represents an efficient approach to synthesizing bioactive molecules, highlighting the versatility of chromen derivatives in medicinal chemistry (Chavan & Hosamani, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2,8-dimethyl-3-(2-methylphenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-11-7-5-6-8-15(11)18-13(3)23-20-12(2)17(24-14(4)21)10-9-16(20)19(18)22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZFQFGFYSOHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)

![N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2720602.png)

![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)

![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)